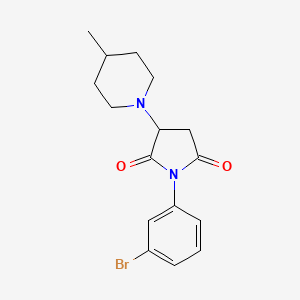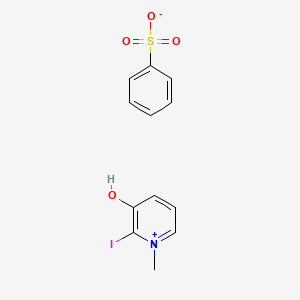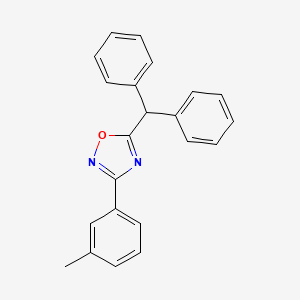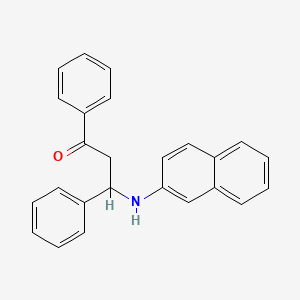
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that has been implicated in a variety of neurological and psychiatric disorders.
作用机制
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione reduces the activity of this pathway, which may explain its efficacy in reducing drug-seeking behavior and the symptoms of schizophrenia.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has also been shown to reduce the expression of the immediate early gene c-fos in the nucleus accumbens, which is a marker of neuronal activity. These effects suggest that 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione may be altering the activity of the mesolimbic pathway in the brain.
实验室实验的优点和局限性
One of the advantages of using 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically investigate the role of this receptor subtype in various neurological and psychiatric disorders. However, one limitation of using 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is that it is not a clinically approved drug, and its effects in humans are not well understood. Additionally, the mechanism of action of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is not fully understood, and further research is needed to elucidate its effects on the brain.
未来方向
There are several future directions for research on 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. One area of research is to investigate its potential as a treatment for drug addiction and schizophrenia in humans. Another area of research is to further elucidate its mechanism of action and its effects on the brain. Additionally, researchers may investigate the potential of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione as a research tool for investigating the role of the dopamine D3 receptor in other neurological and psychiatric disorders.
合成方法
The synthesis of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 3-bromoaniline with 4-methylpiperidine to form 1-(3-bromophenyl)-4-methylpiperidine. This intermediate is then reacted with succinic anhydride to form the final product, 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. The synthesis of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been optimized to yield high purity and high yield.
科学研究应用
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been used extensively in scientific research to investigate the role of dopamine D3 receptors in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has also been shown to be effective in reducing the symptoms of schizophrenia in animal models, suggesting that it may have potential as a treatment for this disorder as well.
属性
IUPAC Name |
1-(3-bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-11-5-7-18(8-6-11)14-10-15(20)19(16(14)21)13-4-2-3-12(17)9-13/h2-4,9,11,14H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKKPSGTXXAHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-acetylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5155319.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)

![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)